(2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic molecule characterized by the presence of a furan ring, a phenyl ring with methyl substitutions, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethylaniline and 5-methylfuran-2-carboxylic acid.
Amide Bond Formation: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between the amine group of 2,4-dimethylaniline and the carboxylic acid group of 5-methylfuran-2-carboxylic acid. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanamide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing furan and phenyl moieties.
Catalysis: It may be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology
Pharmacology: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially interact with biological targets such as enzymes or receptors.
Medicine
Therapeutic Agents: The compound may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological systems.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan ring and phenyl ring could facilitate binding through π-π interactions, hydrogen bonding, or hydrophobic interactions. The amide group may also participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the furan ring, which may alter its reactivity and biological activity.
(2E)-N-(2,4-dimethylphenyl)-3-(2-furyl)prop-2-enamide: Contains a furan ring but with different substitution patterns, potentially affecting its properties.
Uniqueness
The presence of both the 5-methylfuran-2-yl and 2,4-dimethylphenyl groups in (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17NO2/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-10H,1-3H3,(H,17,18)/b9-7+ |
InChI Key |
ZOSSKUCLDCBEQH-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C)C |
Origin of Product |
United States |
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